4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, pyrazole, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 4-methyl-1H-pyrazole through the reaction of hydrazine with 4-methyl-3-penten-2-one.
Azetidine Ring Formation: The azetidine ring is introduced by reacting the pyrazole derivative with an appropriate azetidine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted azetidine derivatives.
Scientific Research Applications
4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.
Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are studied for their luminescent and catalytic properties.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one involves its interaction with molecular targets through various pathways:
Hydrogen Bonding: The pyrazole and azetidine moieties can form hydrogen bonds with biological macromolecules, influencing their activity.
Hydrophobic Interactions: The trifluoromethyl group enhances the compound’s hydrophobicity, facilitating its interaction with hydrophobic pockets in proteins.
Coordination with Metals: The compound can coordinate with metal ions, forming complexes that exhibit unique electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but with a phenyl group instead of the pyrazole and azetidine moieties.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group, differing in aromatic substitution.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring and are used in agrochemicals and pharmaceuticals.
Uniqueness
4,4,4-Trifluoro-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}butan-1-one is unique due to the combination of trifluoromethyl, pyrazole, and azetidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-9-4-16-18(5-9)8-10-6-17(7-10)11(19)2-3-12(13,14)15/h4-5,10H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTDYVLKPGSPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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